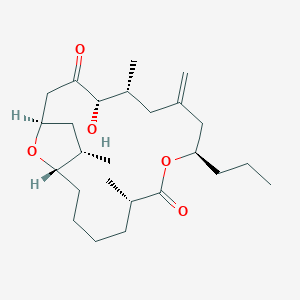
Amphidinolide T1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphidinolide T1, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties
Amphidinolide T1 has demonstrated significant cytotoxic activity against a range of cancer cell lines. In particular, it has shown efficacy against several National Cancer Institute (NCI) tumor cell lines, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth and survival .
Total Synthesis Approaches
The total synthesis of this compound has been a focal point for chemists due to its structural complexity. Notable synthetic strategies include:
- Convergent Synthesis : A convergent approach was employed, involving the assembly of distinct segments through oxocarbenium ion-mediated alkylation and Yamaguchi macrolactonization. This method allowed for the efficient construction of the macrolide framework while maintaining stereochemical integrity .
- Nickel-Catalyzed Reductive Coupling : Recent studies have highlighted the use of nickel-catalyzed reductive coupling reactions to facilitate the formation of key carbon-carbon bonds necessary for constructing this compound. This method has proven advantageous in terms of yield and stereoselectivity compared to previous synthetic routes .
Case Study 1: Synthesis Optimization
Research conducted by Fürstner et al. focused on optimizing the total synthesis of this compound using novel catalytic methods. The study reported yields exceeding 73% in certain steps, showcasing advancements in synthetic efficiency and effectiveness .
Case Study 2: Biosynthetic Pathway Elucidation
Investigations into the biosynthetic pathways of this compound revealed that carbon sources such as sodium acetate play a crucial role in its natural production. Feeding experiments with isotopically labeled substrates demonstrated significant incorporation into the compound's structure, providing insights into its biosynthetic origins and potential avenues for synthetic mimicry .
Case Study 3: Structure-Activity Relationship Studies
Further research has delved into the structure-activity relationships of this compound analogs, aiming to enhance its antitumor efficacy while minimizing side effects. By modifying specific functional groups within the molecule, researchers have identified derivatives with improved biological activity, paving the way for potential therapeutic applications .
Summary Table of Key Findings
Propriétés
Formule moléculaire |
C25H42O5 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
(1S,6S,9R,13R,14S,17R,19S)-14-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,15-dione |
InChI |
InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-21,23-24,27H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,23-,24-/m0/s1 |
Clé InChI |
FZJIYZVNIQNZGS-DMPLHEPCSA-N |
SMILES isomérique |
CCC[C@@H]1CC(=C)C[C@H]([C@@H](C(=O)C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C |
SMILES canonique |
CCCC1CC(=C)CC(C(C(=O)CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C |
Synonymes |
amphidinolide T1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















